Product packaging for N-(5-bromoquinolin-8-yl)acetamide(Cat. No.:CAS No. 99851-80-6)

N-(5-bromoquinolin-8-yl)acetamide

Cat. No.: B188033
CAS No.: 99851-80-6
M. Wt: 265.11 g/mol
InChI Key: SLAQIKQSLOLXAB-UHFFFAOYSA-N
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Description

Overview of Quinolines and their Derivatives in Chemical and Biological Sciences

The quinoline (B57606) scaffold, a fused bicyclic system composed of a benzene (B151609) ring and a pyridine (B92270) ring, is a cornerstone of heterocyclic chemistry. numberanalytics.comwikipedia.orgnih.gov Its unique structural and electronic properties have made it a privileged scaffold in drug discovery and a versatile component in organic synthesis. benthamdirect.comtandfonline.com

The history of quinoline dates back to 1834, when it was first isolated from coal tar by Friedlieb Ferdinand Runge. rsc.org Initially, its primary application was in the synthesis of dyes. However, the discovery of the antimalarial properties of quinine (B1679958), a naturally occurring quinoline alkaloid, marked a turning point. This discovery spurred extensive research into the synthesis and biological activities of a vast number of quinoline derivatives. wikipedia.org Classic named reactions such as the Skraup, Doebner-von Miller, and Friedländer syntheses have been instrumental in accessing a wide variety of quinoline-based structures. numberanalytics.comnih.gov

The quinoline nucleus is a key structural feature in a multitude of pharmacologically active compounds. orientjchem.orgrsc.org Its derivatives have demonstrated a broad spectrum of biological activities, including:

Antimalarial: Quinine, Chloroquine (B1663885), Primaquine (B1584692), and Mefloquine are well-established antimalarial drugs. rsc.org

Anticancer: Camptothecin and its analogs, such as Topotecan and Irinotecan, are potent topoisomerase inhibitors used in cancer chemotherapy. rsc.orgekb.eg

Antibacterial: The fluoroquinolone class of antibiotics, including Ciprofloxacin and Moxifloxacin, are widely used to treat bacterial infections. rsc.orgnumberanalytics.com

Antiviral, antifungal, anti-inflammatory, and antitubercular activities have also been reported for various quinoline derivatives. rsc.orgorientjchem.orgnih.gov

The versatility of the quinoline scaffold allows for structural modifications that can fine-tune the pharmacological profile of the resulting compounds, making it a continuous focus of drug discovery programs. researchgate.netnih.gov

Beyond their direct therapeutic applications, quinolines are valuable building blocks in organic synthesis. nih.govnumberanalytics.com The quinoline ring system can be readily functionalized at various positions through a range of chemical reactions, including electrophilic and nucleophilic substitutions. nih.govresearchgate.net This reactivity allows chemists to construct complex molecular architectures and introduce diverse functional groups, leading to the synthesis of novel compounds with desired properties for applications in materials science and catalysis. numberanalytics.comresearchgate.net

Specific Focus on N-(5-bromoquinolin-8-yl)acetamide

Within the vast family of quinoline derivatives lies this compound, a compound with specific structural features that dictate its chemical identity and classification.

The systematic identification of a chemical compound is essential for clear communication in scientific research. The properties of this compound are detailed in the table below.

PropertyValue
IUPAC Name This compound
Molecular Formula C₁₁H₉BrN₂O
Synonyms N-(5-bromo-8-quinolyl)acetamide

This data is compiled from multiple sources for accuracy.

This compound is classified as a substituted 8-aminoquinoline (B160924) amide. This classification is based on its core structure, which consists of an acetamide (B32628) group (-NHCOCH₃) attached to the 8-position of a quinoline ring that is also substituted with a bromine atom at the 5-position. The 8-aminoquinoline scaffold itself is a well-known chelating agent and a key component in a number of biologically active molecules. The presence of the bromo and acetamido substituents on the quinoline ring can significantly influence the compound's physicochemical properties and its potential interactions with biological targets. Research has shown that the 8-aminoquinoline amide skeleton can act as a bidentate chelating ligand, and various synthetic methods have been developed for the selective functionalization of the C5 position of this scaffold. rsc.orgrsc.orgbeilstein-journals.org

Research Trajectory and Emergence in Scientific Literature

The emergence of this compound in scientific literature is closely tied to the advancements in synthetic methodologies, particularly the functionalization of C-H bonds. While the parent compound, N-(quinolin-8-yl)acetamide, and its derivatives have been part of broader studies for some time, specific focus on the 5-bromo variant is a more recent development.

Early interest in related structures, such as 2-bromo-N-quinolin-8-yl-acetamide, was noted in studies around 2010 exploring the synthesis of novel heterocyclic systems researchgate.net. However, detailed investigations into this compound itself have become more prominent in the 2020s.

A significant milestone in its research trajectory appeared in 2023 with the development of a copper-catalyzed method for the selective C5-H bromination of 8-aminoquinoline amides. rsc.org In this research, N-(5-bromoquinolin-8-yl)benzamide was synthesized from N-(quinolin-8-yl)benzamide using ethyl bromodifluoroacetate as a bifunctional reagent. rsc.org This work highlighted a simple and effective pathway to access C5-functionalized quinolines, which are crucial for the structural optimization of lead compounds in drug discovery. rsc.org

Further research in the same year detailed a transition-metal-free approach for the oxidative C5-halogenation of 8-aminoquinoline amides using sodium halides. rsc.org This study provided detailed characterization data for this compound, including its melting point and nuclear magnetic resonance (NMR) spectra, solidifying its identity and properties in the scientific record. rsc.org

The compound's trajectory is thus characterized by its role as a benchmark product in the development of novel synthetic strategies. Its importance is derived not from a long history of direct application, but from its position as a modern building block, synthesized through cutting-edge chemical reactions. Researchers are drawn to it as it opens up new avenues for creating diverse libraries of quinoline-based compounds for further investigation. The broader class of acetamide and quinoline derivatives has been extensively studied for a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties, providing a strong rationale for the continued synthesis and exploration of novel analogues like this compound. nih.gov

Interactive Data Table: Synthetic Research Findings

Research Focus Key Reagents Product Significance of Finding Year Published Reference
Copper-Catalyzed C5-H BrominationN-(quinolin-8-yl)benzamide, Ethyl bromodifluoroacetate, CuSO₄·5H₂ON-(5-bromoquinolin-8-yl)benzamideDevelopment of a selective method for C5-bromination of the quinoline core.2023 rsc.org
Transition-Metal-Free C5-Halogenation8-Aminoquinoline Amides, Sodium HalidesThis compoundProvided detailed characterization and a metal-free synthetic route.2023 rsc.org
Synthesis of Novel Heterocycles2-bromo-N-quinoline-8-yl-acetamideFused heterocyclic compoundDemonstrated the utility of bromo-acetamido-quinolines as precursors.2010 researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9BrN2O B188033 N-(5-bromoquinolin-8-yl)acetamide CAS No. 99851-80-6

Properties

IUPAC Name

N-(5-bromoquinolin-8-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O/c1-7(15)14-10-5-4-9(12)8-3-2-6-13-11(8)10/h2-6H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLAQIKQSLOLXAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C2C(=C(C=C1)Br)C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50353790
Record name N-(5-bromo-8-quinolinyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50353790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99851-80-6
Record name N-(5-bromo-8-quinolinyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50353790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Iii. Reaction Mechanisms and Pathways Involving N 5 Bromoquinolin 8 Yl Acetamide

Mechanistic Studies of Halogenation Reactions

The introduction of a halogen atom onto the quinoline (B57606) ring is a fundamental transformation. Studies on related 8-aminoquinoline (B160924) amide systems shed light on the potential mechanisms involved in the bromination at the C5-position.

Catalytic bromination reactions, particularly those involving 8-aminoquinoline amides, can proceed through a Single Electron Transfer (SET) mechanism. In studies using N-(quinolin-8-yl)benzamide as a model substrate with ethyl bromodifluoroacetate, a copper catalyst facilitates the C5-bromination to yield N-(5-bromoquinolin-8-yl)benzamide. rsc.org The proposed mechanism suggests an intermolecular SET from an initial complex to the brominating agent. rsc.org This process generates a radical species and a Cu(II) complex. rsc.org A subsequent intramolecular SET within this complex can then lead to the formation of a cationic radical, which is a key intermediate on the pathway to the final brominated product. rsc.org The N,N-bidentate chelating coordination of the 8-aminoquinoline amide structure is considered essential for this type of reactivity. rsc.org General approaches for generating aryl radicals often fall into two main categories: SET and halogen atom transfer (XAT). acs.org SET-based strategies have proven to be highly versatile in various catalytic systems. acs.org

Table 1: Catalyst Screening for C5-Bromination of N-(Quinolin-8-yl)benzamide
EntryCatalyst (20 mol%)AdditiveSolventTemp (°C)Yield (%) of N-(5-bromoquinolin-8-yl)benzamide
1CuCl₂K₂CO₃DMSO10032
2CuSO₄K₂CO₃DMSO10075
3CuSO₄·5H₂OK₃PO₄DMSO10084+

Data sourced from a study on copper-catalyzed selective C5-H bromination. The model reaction utilized N-(quinolin-8-yl)benzamide and ethyl bromodifluoroacetate. rsc.org

Radical pathways are another critical aspect of halogenation reactions. The generation of aryl radicals from bromoarenes can be achieved through methods like halogen atom transfer (XAT). acs.org In some systems, a bromoarene possessing a directing group can engage in the radical activation of the carbon-bromine (C-Br) bond with a nickel catalyst. acs.org While direct studies on the radical bromination of N-(5-bromoquinolin-8-yl)acetamide are specific, the bromination of related 8-substituted quinolines has been investigated. For instance, the bromination of 8-methoxyquinoline (B1362559) with molecular bromine regioselectively yields the 5-bromo derivative, 5-bromo-8-methoxyquinoline, as the sole product. acgpubs.org Similarly, bromination of 8-aminoquinoline can produce 5-bromo-8-aminoquinoline. acgpubs.org These reactions highlight the predisposition of the C5-position of the quinoline ring to electrophilic substitution, a process that can involve radical intermediates under certain conditions.

Role as a Substrate in Further Functionalization

The bromine atom at the C5-position and the activated C-H bonds of this compound make it an excellent substrate for further molecular elaboration through cross-coupling reactions.

The 8-aminoquinoline (AQ) amide moiety is a powerful bidentate directing group that facilitates various transition-metal-catalyzed C-H functionalization reactions. nih.gov This directing ability allows for precise modifications of the quinoline scaffold. The C5-bromo substituent on this compound can be readily transformed using cross-coupling chemistry. Furthermore, C5-substituted 8-aminoquinoline auxiliaries have been shown to enable enantioselective alkynylation of C(sp³)-H bonds under palladium catalysis. nih.gov

Palladium catalysis is a cornerstone of modern organic synthesis, and the 8-aminoquinoline group is highly effective in directing Pd-catalyzed C-H functionalization. nih.govresearchgate.net N-(5-bromoquinolin-8-yl)propanamide, a closely related derivative, has been shown to undergo palladium-catalyzed Suzuki coupling with boronic acids and borylation reactions. rsc.org These reactions demonstrate the utility of the C5-bromo position as a handle for introducing new carbon-carbon or carbon-boron bonds. rsc.org The general catalytic cycle for these cross-coupling reactions typically involves oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation and reductive elimination to yield the final product and regenerate the catalyst.

Table 2: Examples of Palladium-Catalyzed Reactions with N-(5-bromoquinolin-8-yl)propanamide
Reaction TypeReactantCatalyst/ReagentsProduct
Suzuki Coupling4-methoxyphenylboronic acidPd(OAc)₂, Xphos, K₂CO₃, EtOHN-(5-(4-methoxyphenyl)quinolin-8-yl)propanamide
BorylationB₂pin₂Pd(OAc)₂, Xphos, KOAc, 1,4-dioxaneN-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-8-yl)propanamide

Data sourced from a study on transition-metal-free oxidative C5-C−H-halogenation of 8-aminoquinoline amides. rsc.org

One-pot tandem reactions that combine mechanistically distinct processes like cross-coupling and C-H functionalization are highly efficient. nih.gov Such strategies have been developed for quinoline substrates, where the quinoline nitrogen can act as a ligand for the palladium catalyst. nih.gov For derivatives like this compound, a one-pot sequence could first involve a cross-coupling reaction at the C5-bromo position, followed by a directed C-H functionalization at another site on the molecule. Another relevant one-pot strategy involves the modification of the directing group itself. After C-H functionalization, the 8-aminoquinoline amide can be activated, for example by reaction with di-tert-butyl-dicarbonate, to facilitate a palladium-catalyzed transamidation, allowing for the cleavage or replacement of the directing group under mild, one-pot conditions. mdpi.com This enhances the synthetic utility of the initial functionalized product. mdpi.com

Ligand Design in Coordination Chemistry

This compound and related 8-aminoquinoline derivatives are pivotal in coordination chemistry, primarily due to their role as N,N-bidentate ligands. researchgate.net The nitrogen atoms of the quinoline ring and the amide group can effectively chelate with various transition metals, leading to the formation of stable coordination complexes. researchgate.netrsc.org This chelating property is fundamental to their application in diverse chemical transformations. rsc.org The introduction of a bromine atom at the C5-position of the quinoline ring can influence the electronic properties and, consequently, the reactivity and stability of the resulting metal complexes. rsc.orgnih.gov

The 8-aminoquinoline moiety is recognized as a versatile auxiliary group in C-H functionalization reactions, facilitated by its efficient and reversible coordination to transition metal catalysts. rsc.org The structural optimization of such ligands, including the introduction of substituents like the bromo group, is a key area of research aimed at enhancing their bioactivities and catalytic performance. rsc.org

The chelation of this compound and similar 8-aminoquinoline amides with transition metals, particularly copper, is a well-documented phenomenon that underpins their utility in catalysis. rsc.org The formation of a Cu(I)-quinoline complex is a crucial step in several copper-catalyzed reactions. This process involves the bidentate coordination of the ligand to the copper center through both the quinoline nitrogen and the amide nitrogen. rsc.org

This N,N-bidentate chelation is essential for the catalytic activity, as demonstrated by control experiments where modifications preventing this chelation resulted in reaction failure. rsc.org For instance, in copper-catalyzed C5-H functionalization reactions, the initial step is the formation of a Cu(I)-quinoline complex via this bidentate chelation. rsc.org The stability and electronic nature of this complex are critical for the subsequent steps of the catalytic cycle.

The following table summarizes the key aspects of the chelation of 8-aminoquinoline amides with transition metals:

MetalCoordination ModeKey FeatureSignificance in Catalysis
Copper(I)N,N-bidentateFormation of a stable chelate complex. rsc.orgEssential for activating the C-H bond at the C5 position of the quinoline ring for functionalization reactions. rsc.org
Copper(II)N,N-bidentateCan be involved in single electron transfer (SET) processes within the catalytic cycle. rsc.orgPlays a role in the oxidation state changes of the copper catalyst during the reaction. rsc.org

The ability of this compound and its analogs to act as directing groups via chelation has been harnessed in a variety of catalytic processes. A prominent application is the site-selective functionalization of the C5-position of the quinoline ring. rsc.orgbeilstein-journals.org Copper-catalyzed reactions, in particular, have been developed for the C5-H bromination and difluoromethylation of 8-aminoquinoline amides. rsc.org

In these reactions, the 8-aminoquinoline amide skeleton acts as a directing group, guiding the catalyst to the C5 position. The reaction's outcome can be selectively tuned by the choice of the copper catalyst and additives. For example, a combination of a cupric catalyst and an alkaline additive typically leads to C5-bromination, while a cuprous catalyst with a silver additive can result in C5-difluoromethylation. rsc.org These methodologies offer a convenient route to C5-functionalized quinolines, which are valuable in medicinal chemistry and materials science. rsc.org

The following table outlines representative catalytic applications involving 8-aminoquinoline amides as directing groups:

Reaction TypeCatalyst SystemFunctional Group IntroducedReference
C5-H BrominationCuSO₄ / Alkaline AdditiveBromo rsc.org
C5-H DifluoromethylationCu(I) salt / Silver AdditiveDifluoromethyl rsc.org
C5-H BrominationCu(I) salt / Alkyl BromideBromo beilstein-journals.org

Computational and Theoretical Studies of Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the intricate details of reaction mechanisms involving compounds like this compound. researchgate.netnih.gov These theoretical studies provide valuable insights into the electronic structure, reactivity, and stability of reactants, intermediates, and transition states, which are often difficult to characterize experimentally. nih.govresearchgate.net

DFT calculations are widely employed to investigate the electronic structure and reactivity of molecules. researchgate.netnih.gov By calculating parameters such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, chemical hardness, and electrophilicity, researchers can predict the kinetic stability and reactivity of a molecule. researchgate.netekb.eg For instance, the HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.net

In the context of this compound and related compounds, DFT studies can help understand how the electronic properties are influenced by substituents on the quinoline ring. researchgate.net The computational description of the electronic structure can highlight the role of conjugated π systems in the optical and electrochemical properties of the final products derived from these ligands. researchgate.net Furthermore, DFT calculations are used to model the interaction between the ligand and a metal catalyst, providing a deeper understanding of the chelation process and the subsequent catalytic steps. nih.gov

The following table presents key parameters obtained from DFT calculations and their significance in understanding molecular properties:

DFT ParameterSignificance
HOMO EnergyRelates to the ability of a molecule to donate electrons (nucleophilicity). researchgate.netnih.gov
LUMO EnergyRelates to the ability of a molecule to accept electrons (electrophilicity). researchgate.netnih.gov
HOMO-LUMO Energy GapIndicates the chemical reactivity and kinetic stability of a molecule. researchgate.net
Chemical Hardness (η)Measures the resistance to change in electron distribution. researchgate.net
Electronic Chemical Potential (μ)Describes the escaping tendency of electrons from an equilibrium system. researchgate.net
Electrophilicity Index (ω)Quantifies the global electrophilic nature of a molecule. ekb.eg
Molecular Electrostatic Potential (MEP)Visualizes the charge distribution and helps predict sites for electrophilic and nucleophilic attack. ekb.egnih.gov

These computational approaches, in conjunction with experimental studies, provide a comprehensive picture of the reaction mechanisms and pathways involving this compound, facilitating the rational design of new catalysts and synthetic methodologies. nih.gov

Iv. Structure Activity Relationship Sar Studies and Biological Activity Investigations

Structure-Activity Relationship (SAR) of N-(5-bromoquinolin-8-yl)acetamide and Analogs

Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds. For this compound and its related structures, SAR investigations have elucidated how specific molecular modifications influence their biological effects.

Influence of Halogenation Position on Biological Activity

The position of halogen atoms on the quinoline (B57606) scaffold is a critical determinant of biological activity. Research indicates that the introduction of halogens, such as bromine and chlorine, can significantly enhance the potency of quinoline derivatives.

The C8 position in the quinoline ring has been identified as decisive for its biological activity. researchgate.net

Studies on 8-hydroxyquinoline (B1678124) derivatives have shown that halogen substitution at the C5 and C7 positions plays a significant role. acs.org For instance, in a series of 8-hydroxyquinoline analogues, derivatives with 5-Cl and 5,7-diCl substitutions demonstrated notable activity against S. aureus. mdpi.com

The selective halogenation at the C5 position of 8-aminoquinolines is a recognized reactivity pattern in synthetic chemistry. researchgate.net

In one study, compounds with substituents at C-7 on the quinolone moiety showed more potent inhibitory activity against matrix metalloproteinases (MMP-2/9) compared to those with substituents at C-5. mdpi.com This highlights that the specific placement of groups is key to targeting different biological entities.

Impact of Substituents on Quinolone Moiety on Bioactivity

Beyond halogenation, the presence of other substituents on the quinoline core profoundly affects the molecule's bioactivity. The electronic properties of these substituents, whether electron-donating or electron-withdrawing, are of particular importance.

The introduction of an electron-donating methoxy (B1213986) group (-OCH₃) at the C2 position of a quinoline-imidazole hybrid was found to enhance its antimalarial activity. rsc.org Conversely, placing an electron-withdrawing chlorine atom at the same position led to a loss of activity. rsc.org

In a series of quinolinyl-chromone derivatives, a methyl group at the C6 position resulted in significantly higher activity than a methoxy group at the same position. nih.gov

A theoretical study on chloroquine (B1663885) and quinine (B1679958) highlighted the significant contribution of amine moieties as electron-donating groups to the antioxidant capacity of quinoline derivatives. researchgate.net The synergistic effect between a 4-amino-quinoline and a tertiary amine was particularly noted in enhancing antioxidant capacity. researchgate.net

Effect of Amide Chain Length and Moiety Variations

The amide group in this compound is not merely a passive linker; its characteristics, including chain length and the nature of its substituents, are pivotal to the molecule's biological profile. Studies on related benzimidazo[1,2-a]quinolines, which also feature amide side chains, have shown that the type, length, and position of these chains strongly influence biological activity. rsc.org This suggests that modifying the acetamide (B32628) portion of this compound could systematically alter its potency and selectivity. For other opioid ligands, substituting the N-phenyl-N-(piperidin-2-yl)propionamide moiety with different groups led to varied binding affinities. nih.gov

Role of Electron-Withdrawing Groups in Enhancing Bioactivity

Electron-withdrawing groups (EWGs) often enhance the biological activity of quinoline derivatives. nih.gov This is attributed to their ability to modify the electronic distribution of the quinoline ring system, which can improve interactions with biological targets.

Quinoline itself is an electron-deficient ring system due to the presence of the nitrogen atom. nih.gov

Studies have shown that the presence of EWGs like chlorine (-Cl) or trifluoromethyl (-CF₃) on the terminal ring of certain quinoline derivatives leads to more active compounds. nih.gov

In contrast, the presence of electron-donating groups can increase the electron density at a coordination site, which may stabilize a complex but does not universally lead to higher bioactivity compared to EWGs. mdpi.com The presence of EWGs can decrease electron density, which in some catalytic contexts, decreases activity, but in many biological systems, enhances potency. mdpi.com

Biological Activity Profiles

The specific structural features of this compound and its analogs confer a range of biological activities, with antimicrobial properties being a prominent area of investigation.

Antimicrobial Properties

Quinoline derivatives are well-established as a class of compounds with a broad spectrum of antimicrobial activities. mdpi.comtandfonline.comapjhs.com

Numerous studies have focused on synthesizing novel quinoline derivatives to screen for in vitro antibacterial and antifungal activity. tandfonline.commedcraveonline.com

One study synthesized a series of 2-chloroquinoline (B121035) derivatives and found that several compounds showed significant potency against different bacterial strains, with some also demonstrating strong antifungal activity. medcraveonline.com

Another investigation into new 8-hydroxyquinoline derivatives revealed that the compounds exhibited remarkable antibacterial activity, often superior to the standard antibiotic Penicillin G. nih.gov The presence of a chlorine atom on an associated benzene (B151609) ring showed good activity against both Gram-positive and Gram-negative strains. nih.gov

In a study of novel quinoline derivatives, antibacterial screening showed excellent Minimum Inhibitory Concentration (MIC) values against strains like Bacillus cereus, Staphylococcus, Pseudomonas aeruginosa, and Escherichia coli. tandfonline.com

Below is a table summarizing the antimicrobial activity of selected quinoline derivatives from a representative study.

Compound IDSubstituent on Phenyl RingMIC (µg/mL) vs. S. aureus (Gram +)MIC (µg/mL) vs. V. parahaemolyticus (Gram -)
1 H1.25 x 10⁻⁴2.5 x 10⁻⁴
2 4-CH₃5.0 x 10⁻⁵1.25 x 10⁻⁴
3 4-OCH₃2.5 x 10⁻⁵5.0 x 10⁻⁵
4 4-Br1.25 x 10⁻⁵2.5 x 10⁻⁵
5 4-Cl1.0 x 10⁻⁶1.0 x 10⁻⁶
6 4-F5.0 x 10⁻⁵1.25 x 10⁻⁴
Data adapted from a study on 8-hydroxyquinoline derivatives to illustrate structure-activity trends. nih.gov

Anticancer Properties

The anticancer potential of quinoline derivatives has been a significant area of research. researchgate.net The 8-hydroxyquinoline nucleus is recognized as a privileged scaffold in the development of anticancer agents. nih.gov

Derivatives of N-acetamide have been synthesized and evaluated for their antiproliferative activities against various human cancer cell lines. nih.gov For example, N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide was found to be highly active against a nasopharyngeal cancer cell line (NPC-TW01) with an IC50 value of 0.6 μM. nih.gov This compound was shown to inhibit cell proliferation by causing an accumulation of cells in the S phase of the cell cycle. nih.gov Similarly, certain N-(1,3-dioxoisoindolin-4-yl)acetamide derivatives have demonstrated cytotoxicity against MCF7 breast cancer cells. bohrium.com

Matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9, are enzymes that play a crucial role in cancer invasion and metastasis. The inhibition of these enzymes is a key strategy in cancer therapy. Derivatives of N-(8-hydroxyquinolin-5-yl)alkylamide have been screened for their potential as MMP-2/9 inhibitors. nih.gov The inhibitory activity was found to be dependent on the substitution pattern on the quinoline ring, with compounds having substituents at the C-7 position showing lower IC50 values against MMP-2 compared to those with substituents at the C-5 position. nih.gov

Anticancer Activity of Acetamide Derivatives
CompoundCancer Cell LineActivity (IC50)Reference
N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamideNPC-TW01 (Nasopharyngeal)0.6 μM nih.gov
N-(1,3-dioxoisoindolin-4-yl)acetamide derivativesMCF7 (Breast)Variable bohrium.com

Antimalarial Activity

The quinoline ring is a cornerstone of antimalarial drug discovery, with drugs like chloroquine and primaquine (B1584692) being classic examples. nih.gov Research into 8-aminoquinoline (B160924) derivatives has been ongoing to develop new agents with improved efficacy and reduced side effects. nih.govnih.gov A series of 5-aryl-8-aminoquinoline derivatives were found to be more potent than primaquine against Plasmodium falciparum growth. nih.gov The activity of these compounds was influenced by the electronic properties of the substituents on the 5-aryl ring, with electron-donating groups enhancing activity. nih.gov While these specific derivatives showed no significant causal prophylactic activity in mice, they were substantially less toxic than primaquine. nih.gov The N-aryl acetamide class of compounds has also been identified as inhibiting the development of P. falciparum in the asexual ring stage. malariaworld.org

Antiviral Activity

The antiviral potential of quinoline derivatives has also been explored. researchgate.net While some substituted 8-hydroxyquinoline-2-carboxanilides showed no or only moderate antiviral activity, other quinoline analogues have demonstrated potent antiviral effects. researchgate.net For instance, a series of novel quinoline analogues were identified as potent inhibitors of Enterovirus D68 (EV-D68), with one compound exhibiting an EC50 value of 0.05 μM. nih.gov The mechanism of action for this compound was found to involve interaction with the viral protein VP1. nih.gov Additionally, 5'-substituted thymidine (B127349) analogs, which can be considered related to the broader class of modified heterocyclic compounds, have shown antiviral activity against herpes simplex virus. nih.gov

Mechanistic Investigations of Biological Action

A thorough review of published research reveals a significant gap in the understanding of how this compound may exert biological effects. The following sections, which would typically detail such findings, cannot be populated with specific data for this particular compound due to a lack of available studies.

Inhibition or Modulation of Specific Enzymes, Receptors, or Signaling Pathways

There are currently no available studies that identify specific enzymes, receptors, or signaling pathways that are inhibited or modulated by this compound. While other acetamide-containing compounds have been investigated for their effects on enzymes such as monoamine oxidase (MAO-A and MAO-B) and acetylcholinesterase (AChE), and other quinoline derivatives have been studied as inhibitors of targets like ADAMTS-5, no such data exists for this compound itself.

Q & A

Q. What are the optimal synthetic routes for N-(5-bromoquinolin-8-yl)acetamide, and how can reaction yields be maximized?

Methodological Answer:

  • Nucleophilic Substitution : Start with 8-aminoquinoline derivatives. Introduce bromine at the 5-position via electrophilic aromatic substitution using Br₂ in the presence of FeBr₃ as a catalyst (analogous to iodination methods described for N-(3-iodoquinolin-8-yl)acetamide ).
  • Acetylation : React the brominated intermediate with acetyl chloride in anhydrous dichloromethane, using triethylamine as a base to neutralize HCl byproducts.
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >95% purity .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Analyze aromatic proton environments (quinoline ring) and acetamide carbonyl resonance (~168-170 ppm). Bromine’s electron-withdrawing effect deshields adjacent protons, shifting signals downfield .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and isotopic pattern matching bromine’s 1:1 natural abundance for ⁷⁹Br/⁸¹Br .
  • X-ray Crystallography : Resolve crystal packing and confirm bromine’s position, as demonstrated for structurally related dibromoquinoline derivatives .

Q. How can researchers assess the compound’s solubility and stability under physiological conditions?

Methodological Answer:

  • Solubility Screening : Use shake-flask method in PBS (pH 7.4), DMSO, and ethanol. Quantify via UV-Vis spectroscopy at λ_max (~300 nm for quinoline derivatives) .
  • Stability Studies : Incubate at 37°C in simulated gastric fluid (pH 1.2) and plasma. Monitor degradation via HPLC over 24 hours .

Advanced Research Questions

Q. How does the bromine substituent at the 5-position influence electronic properties and reactivity in cross-coupling reactions?

Methodological Answer:

  • Computational Analysis : Perform DFT calculations (e.g., Gaussian 16) to map electron density distribution. Bromine’s inductive effect reduces electron density at the 8-position, favoring Suzuki-Miyaura couplings with aryl boronic acids .
  • Experimental Validation : Compare reaction rates with non-brominated analogs using Pd(PPh₃)₄ as a catalyst. Track progress via TLC and isolate products for structural confirmation .

Q. What strategies resolve contradictions in cytotoxicity data across different cancer cell lines?

Methodological Answer:

  • Assay Standardization : Use Mosmann’s MTT assay ( ) with strict controls for cell density (5×10³ cells/well) and incubation time (48 hours). Normalize data to vehicle-treated cells.
  • Mechanistic Follow-Up : Perform flow cytometry (Annexin V/PI staining) to distinguish apoptosis vs. necrosis. Correlate results with p53 or caspase-3 activation in resistant vs. sensitive lines .

Q. How can researchers validate target engagement in hypothesized biological pathways (e.g., kinase inhibition)?

Methodological Answer:

  • Kinase Profiling : Use recombinant kinase assays (e.g., ADP-Glo™) to screen against a panel of 50+ kinases. Prioritize hits with >50% inhibition at 10 µM.
  • Cellular Thermal Shift Assay (CETSA) : Treat cells with 10 µM compound, lyse, and heat to denature unbound proteins. Detect stabilized targets via Western blot .

Q. What analytical approaches address discrepancies in HPLC purity assessments vs. biological activity?

Methodological Answer:

  • Orthogonal Purity Checks : Combine reverse-phase HPLC (C18 column, acetonitrile/water gradient) with charged aerosol detection (CAD) to quantify non-UV-active impurities .
  • Bioassay-Guided Fractionation : Isolate minor HPLC peaks and test individual fractions in cytotoxicity assays to identify bioactive contaminants .

Data-Driven Analysis

Q. How to design SAR studies to optimize this compound’s bioactivity?

Methodological Answer:

  • Substituent Variation : Synthesize analogs with halogens (Cl, I) or methyl groups at the 5-position. Test in parallel against parental and multidrug-resistant cell lines.
  • 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate substituent properties (e.g., Hammett σ) with IC₅₀ values. Validate models with leave-one-out cross-validation .

Q. What crystallographic data reveal about intermolecular interactions affecting solubility?

Methodological Answer:

  • Hirshfeld Surface Analysis : Map close contacts (e.g., C–H⋯O, π-π stacking) in single-crystal structures. High hydrogen-bond density correlates with poor solubility, guiding salt/cocrystal formation .

Q. How to reconcile conflicting NMR assignments for quinoline ring protons?

Methodological Answer:

  • NOESY Experiments : Identify through-space correlations between adjacent protons. For ambiguous signals, synthesize deuterated analogs or use 2D HMBC to trace long-range ¹H-¹³C couplings .

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Feasible Synthetic Routes

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N-(5-bromoquinolin-8-yl)acetamide
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N-(5-bromoquinolin-8-yl)acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.